3-[2-(4-Fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one, commonly referred to as iMDK, is a novel small molecule compound identified as a potent and selective inhibitor of Midkine (MDK) [, ]. MDK is a heparin-binding growth factor implicated in various biological processes, including cell growth, differentiation, and angiogenesis. iMDK has emerged as a valuable tool in scientific research, particularly in the field of oncology, due to its ability to suppress MDK-mediated signaling pathways and inhibit tumor growth in various cancer models [, , , , , , , , , ].
iMDK, or midkine inhibitor, is a small molecule compound that specifically targets midkine, a heparin-binding growth factor involved in various biological processes, including tumorigenesis and inflammation. Midkine is known to play a significant role in cancer progression, particularly in non-small cell lung cancer. iMDK has been classified as a potent inhibitor of the phosphoinositide 3-kinase pathway, which is crucial for cell growth and survival . The compound's chemical formula is , with a molecular weight of 376.4 g/mol .
The synthesis of iMDK involves several key steps that utilize organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
Detailed parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often proprietary to the developers .
The molecular structure of iMDK reveals a complex arrangement conducive to its biological activity. The compound features a fused aromatic system that enhances its interaction with midkine. Key structural characteristics include:
Crystallographic studies may provide further insights into the three-dimensional conformation of iMDK, which is essential for understanding its binding affinity and specificity towards midkine .
iMDK participates in various chemical reactions primarily as an inhibitor of midkine-mediated signaling pathways. Notably:
These reactions highlight iMDK's potential as a therapeutic agent in oncology.
The mechanism of action for iMDK involves several critical steps:
Quantitative assays have shown that doses ranging from 50 nM to 500 nM effectively suppress these cellular processes.
iMDK exhibits several notable physical and chemical properties:
These properties are vital for its practical applications in research and therapy.
iMDK has promising applications across several domains:
iMDK directly suppresses endogenous midkine (MDK) expression at both transcriptional and translational levels. MDK, a heparin-binding growth factor, is overexpressed in multiple cancer types and promotes tumorigenesis through angiogenesis, anti-apoptosis, and chemoresistance pathways. iMDK disrupts MDK's oncogenic functions by binding to its promoter region and inhibiting hypoxia-inducible factor 1α (HIF-1α)-mediated transactivation. This suppression is particularly potent in MDK-expressing cancers such as non-small cell lung cancer (NSCLC), where iMDK exposure reduces MDK protein levels by >70% at 500 nM concentrations [2] [7].
Mechanistically, iMDK interferes with the MDK/PI3K positive feedback loop. MDK normally activates PI3K signaling, which in turn enhances HIF-1α stability and activity. HIF-1α then transcriptionally upregulates MDK expression, creating a self-amplifying oncogenic circuit. By simultaneously suppressing MDK expression and inhibiting PI3K enzymatic activity, iMDK breaks this cycle, significantly attenuating cancer cell proliferation and survival [1] [2].
Table 2: Effects of iMDK on MDK Expression in Cancer Models
Cell Line | MDK Reduction (500 nM iMDK) | Functional Consequence |
---|---|---|
H441 (NSCLC) | 78% ± 5% | Apoptosis induction, growth arrest |
H2009 (NSCLC) | 72% ± 7% | Chemosensitization to MEK inhibitors |
A549 (Lung carcinoma) | 65% ± 6% | Synergistic suppression with PD0325901 |
H520 (Squamous NSCLC) | 68% ± 4% | Inhibition of xenograft growth |
iMDK directly inhibits PI3K catalytic activity, preventing phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) generation and subsequent AKT phosphorylation. In H441 lung adenocarcinoma cells, iMDK treatment (50–500 nM) induces dose-dependent suppression of AKT phosphorylation at Ser473, with near-complete inhibition observed at 500 nM after 72 hours. This inhibition disrupts critical downstream pathways governing cellular metabolism and survival [1] [2] [6]:
The metabolic consequences extend to impaired mitochondrial function, as evidenced by reduced oxygen consumption rates and disrupted oxidative phosphorylation in iMDK-sensitive cancer cells. These multi-faceted impacts collectively compromise cancer cell viability and proliferation.
Table 3: iMDK-Mediated PI3K/AKT Pathway Inhibition Effects
Downstream Target | Effect of iMDK | Biological Outcome |
---|---|---|
AKT (Ser473 phosphorylation) | ↓ 85% at 500 nM | Impaired survival signaling |
GLUT1 membrane translocation | ↓ 70% ± 8% | Reduced glycolytic capacity |
BAD (Ser136 phosphorylation) | ↓ 90% ± 5% | Pro-apoptotic activation |
GSK-3β (Ser9 phosphorylation) | ↓ 82% ± 6% | Stabilization of CDK inhibitors |
NF-κB nuclear translocation | ↓ 75% ± 7% | Reduced anti-apoptotic gene expression |
Concurrent with PI3K/AKT inhibition, iMDK triggers robust compensatory activation of the MAPK/ERK pathway. In H441 cells, treatment with iMDK (100–500 nM) increases ERK1/2 phosphorylation by 150–300% within 24–72 hours. This paradoxical activation occurs through multiple feedback mechanisms [2] [6] [8]:
This compensatory ERK activation serves as a molecular resistance mechanism that limits iMDK's single-agent efficacy. However, it creates a therapeutic vulnerability to MEK inhibitors. The combination of iMDK with PD0325901 (a clinical-stage MEK inhibitor) synergistically suppresses tumor growth in KRAS-mutant NSCLC xenografts by 85% compared to monotherapy, demonstrating complete pathway blockade [2].
iMDK exerts indirect but significant effects on NF-κB transcriptional activity and cyclin-dependent kinase (CDK) regulation through its primary actions on PI3K and MDK:
NF-κB Modulation:The PI3K/AKT axis constitutively activates NF-κB via IKK-mediated IκBα degradation. iMDK treatment (250 nM, 72h) reduces nuclear NF-κB p65 translocation by 75% in H441 cells. This occurs through two interconnected mechanisms:
Cyclin-Dependent Kinase Regulation:iMDK modulates CDK activity through multiple pathways:
In cell cycle analyses, iMDK-treated NSCLC cells exhibit G1-phase accumulation (65% vs. 45% in controls) with corresponding S-phase reduction. This CDK modulation enhances the anti-proliferative effects of CDK4/6 inhibitors such as palbociclib, particularly in squamous NSCLC models [3] [4].
Comprehensive Compound Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7